4-Methyl-L-phenylalanine
Overview
Description
4-Methyl-L-phenylalanine is a derivative of phenylalanine, an essential amino acid . It is a type of organic compound known as phenylalanine and derivatives . These are compounds containing phenylalanine or a derivative thereof resulting from reaction of phenylalanine at the amino group or the carboxy group, or from the replacement of any hydrogen of glycine by a heteroatom .
Synthesis Analysis
The synthesis of L-phenylalanine from inexpensive aromatic precursors such as benzaldehyde or benzyl alcohol has been achieved through systematic engineering . The engineered L-phenylalanine biosynthesis pathway comprises two modules: the first module converts aromatic precursors and glycine into phenylpyruvate, the key precursor for L-phenylalanine . The second module catalyzes phenylpyruvate to L-phenylalanine .Molecular Structure Analysis
The crystal structure of para-methyl-L-phenylalanine at 230 K resembles that of the para-fluorinated analogue from the literature but is commensurately modulated with seven molecules in the asymmetric unit (Z’ = 7) . At 100 K, the superstructure loses its modulation, leading to a unit cell with Z’ = 1, with clear disorder in the phenyl ring orientations .Chemical Reactions Analysis
The microbial pathway for L-phenylalanine synthesis from glucose in wild strains involves lengthy steps and stringent feedback regulation that limits the production yield . An artificial bioconversion process has been developed to synthesize L-phenylalanine from inexpensive aromatic precursors .Physical And Chemical Properties Analysis
4-Methyl-L-phenylalanine has a molecular formula of C10H13NO2 . It has a density of 1.1±0.1 g/cm3, a boiling point of 264.2±20.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.5 mmHg at 25°C .Scientific Research Applications
1. Hydrogel Formation and Self-Assembly
- Application Summary : 4-Methyl-L-phenylalanine is used in the formation of biofunctional hydrogel materials. These materials are fabricated in aqueous media through the self-assembly of peptide derivatives, forming supramolecular nanostructures and their three-dimensional networks .
- Methods of Application : The position and number of methyl groups introduced onto the carbons of the Fmoc-dipeptides by 4-methyl-L-phenylalanine have a marked influence on the morphology of the supramolecular nanostructure as well as the hydrogel (network) formation ability .
- Results or Outcomes : The study found that the introduction of methyl groups onto the carbons of the Fmoc-dipeptides by 4-methyl-L-phenylalanine significantly influenced the morphology of the supramolecular nanostructure and the hydrogel formation ability .
2. Biosynthesis of L-Phenylalanine
- Application Summary : 4-Methyl-L-phenylalanine is used in the biosynthesis of L-phenylalanine in E. coli from inexpensive aromatic precursors .
- Methods of Application : The engineered L-phenylalanine biosynthesis pathway comprises two modules: the first module converts aromatic precursors and glycine into phenylpyruvate, the key precursor for L-phenylalanine. The second module catalyzes phenylpyruvate to L-phenylalanine .
- Results or Outcomes : The engineered E. coli containing these two modules could produce L-phenylalanine from benzaldehyde with a conversion rate of 69% .
3. Buffering Agent
- Application Summary : 4-Methyl-L-phenylalanine is used in buffers to maintain the pH of aqueous liquids at a constant level .
- Methods of Application : It is added to the solution to control the pH level .
- Results or Outcomes : The pH of the solution remains constant, which is crucial in many scientific experiments .
4. Synthesis of Bioactive Ureas
- Application Summary : 4-Methyl-L-phenylalanine is used in the synthesis of bioactive ureas, which are used as ASK1 and PI3K inhibitors .
- Methods of Application : The synthesis is achieved through a protocol realized in an almost neutral and benign aqueous condition .
- Results or Outcomes : The process results in a large amount of tethered pyrrole pendants based on L-phenylalanine .
5. Targeting EZH2
- Application Summary : 4-Methyl-L-phenylalanine is used in the development of drugs that target EZH2, a protein that plays a role in cancer progression .
- Methods of Application : The compound is used in the synthesis of drugs that inhibit EZH2 .
- Results or Outcomes : The drugs developed using 4-Methyl-L-phenylalanine have shown potential in enhancing antitumor immunity and circumventing anti-PD-1 resistance in head and neck cancer .
6. Synthesis of Pharmaceutically Active Compounds
- Application Summary : L-phenylalanine, which can be synthesized from 4-Methyl-L-phenylalanine, is widely used in the synthesis of pharmaceutically active compounds, such as cephalosporin antibiotics, anticancer metallodrugs, and HIV protease inhibitors .
- Methods of Application : The compound is used in the synthesis of these drugs, contributing to their chemical structure and properties .
- Results or Outcomes : The drugs developed using L-phenylalanine have shown potential in treating various diseases, including bacterial infections, cancer, and HIV .
Safety And Hazards
Future Directions
The growing understanding of membrane transporters and their substrate specificity has opened a new avenue in the field of targeted drug delivery . The L-type amino acid transporter 1 (LAT1) has been one of the most extensively investigated transporters for delivering drugs across biological barriers . Several drugs and prodrugs designed as LAT1 substrates have been developed to improve targeted delivery into the brain and cancer cells .
properties
IUPAC Name |
(2S)-2-amino-3-(4-methylphenyl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-7-2-4-8(5-3-7)6-9(11)10(12)13/h2-5,9H,6,11H2,1H3,(H,12,13)/t9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQLHSFUMICQIMB-VIFPVBQESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C[C@@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20228249 | |
Record name | 4-Methylphenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20228249 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-L-phenylalanine | |
CAS RN |
1991-87-3, 7758-37-4 | |
Record name | 4-Methyl-L-phenylalanine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1991-87-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Methylphenylalanine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007758374 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Methylphenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20228249 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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